[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring both 1,3-oxazole and 1,2,3-triazole rings. Key structural elements include:
- A 1,3-oxazole moiety substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 5.
- A 1,2,3-triazole ring substituted with a 4-ethoxyphenyl group at position 1 and a methyl group at position 5.
- A carboxylate ester linker bridging the oxazole and triazole units.
The ethoxy substituents at the 2- and 4-positions of the phenyl rings contribute to its lipophilicity and steric profile.
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5/c1-5-31-19-13-11-18(12-14-19)29-16(3)23(27-28-29)25(30)33-15-21-17(4)34-24(26-21)20-9-7-8-10-22(20)32-6-2/h7-14H,5-6,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRONZMOMQUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Ethoxy vs. Halogen Substituents : The target compound’s ethoxy groups enhance electron-donating effects and lipophilicity compared to halogenated analogs (e.g., 4-chlorophenyl/4-fluorophenyl in ), which are more electronegative and polar.
Functional Group Differences
- Carboxylate Ester vs. Carboxamide : The target’s ester group (hydrolytically labile) differs from the carboxamide in , which offers greater metabolic stability.
- Oxazole vs. Thiazole : The oxazole ring (oxygen atom) in the target may confer distinct electronic properties compared to sulfur-containing thiazoles in , affecting reactivity and intermolecular interactions.
Crystallographic and Conformational Features
- Planarity and Packing : The isostructural compounds in exhibit near-planar conformations except for a perpendicular fluorophenyl group, influencing crystal packing. Similar analysis for the target compound would require diffraction data, likely refined using SHELXL .
Research Findings and Implications
Structural and Electronic Effects
- Solubility : Ethoxy groups likely improve solubility in organic solvents relative to halogenated derivatives, which are more polar but less lipophilic.
Methodological Considerations
- Functional group positioning (e.g., ethoxy vs. fluoro) critically modulates target interactions.
- Crystallography Tools : The use of SHELXL and WinGX for structural refinement is a common thread across studies, ensuring accurate bond-length and angle measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
